molecular formula C9H8N2OS B14370944 2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one CAS No. 89879-85-6

2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B14370944
CAS No.: 89879-85-6
M. Wt: 192.24 g/mol
InChI Key: NZNDFYUQCBEOBM-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.

    Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential antimicrobial or antifungal properties.

    Medicine: Investigated for possible therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-Methyl-1,2,4-thiadiazole
  • 5-Phenyl-1,2,4-thiadiazole
  • 2-Methyl-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-Methyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups may enhance its stability and interaction with biological targets compared to other thiadiazole derivatives.

Properties

CAS No.

89879-85-6

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-methyl-5-phenyl-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C9H8N2OS/c1-11-9(12)10-8(13-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

NZNDFYUQCBEOBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N=C(S1)C2=CC=CC=C2

Origin of Product

United States

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